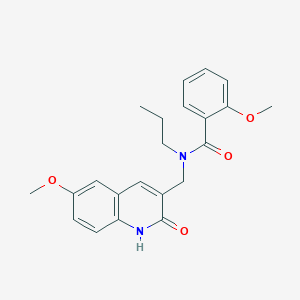
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide, also known as GMX1778, is a compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to a class of molecules known as nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitors.
作用機序
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ biosynthesis pathway. NAD+ is an essential cofactor for various cellular processes, including DNA repair, energy metabolism, and cell signaling. Cancer cells have a high demand for NAD+ due to their increased metabolic rate and DNA damage repair requirements. By inhibiting NAMPT, this compound reduces the levels of NAD+ in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been shown to improve mitochondrial function and reduce inflammation in various disease models.
実験室実験の利点と制限
One of the main advantages of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide is its specificity for cancer cells. Unlike traditional chemotherapy drugs, which target both cancer and healthy cells, this compound specifically targets cancer cells. This reduces the risk of side effects and improves the overall efficacy of the treatment. However, this compound has some limitations for lab experiments, including its low solubility in water and its moderate toxicity at high doses.
将来の方向性
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide. One area of interest is the development of more potent and selective NAMPT inhibitors. Another area of interest is the combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a growing interest in the potential applications of this compound in other disease areas, such as neurodegenerative diseases and metabolic disorders.
Conclusion
In conclusion, this compound is a promising compound with potential applications in cancer treatment. Its mechanism of action, specificity for cancer cells, and wide range of biochemical and physiological effects make it an attractive candidate for further research. While there are some limitations to its use in lab experiments, the future directions for research on this compound are promising and may lead to the development of new and effective cancer treatments.
合成法
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with N-propyl-2-methoxybenzamidine in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques. The overall yield of the synthesis is moderate, and the purity of the final product is high.
科学的研究の応用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and pancreatic cancer cells. This compound works by inhibiting the NAD+ biosynthesis pathway, which is essential for cancer cell survival. By inhibiting this pathway, this compound induces cancer cell death and inhibits tumor growth.
特性
IUPAC Name |
2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-11-24(22(26)18-7-5-6-8-20(18)28-3)14-16-12-15-13-17(27-2)9-10-19(15)23-21(16)25/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWILHQCFSKLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

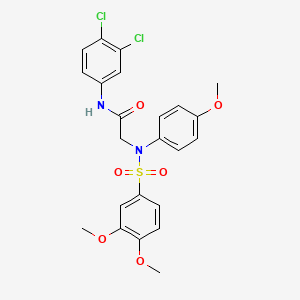
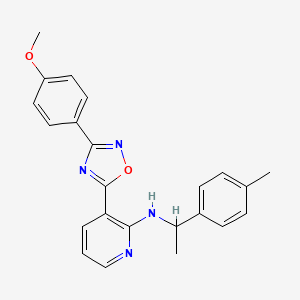
![2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7699721.png)
![methyl 2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7699723.png)
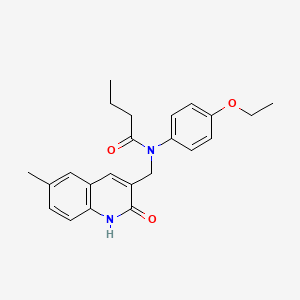
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7699734.png)

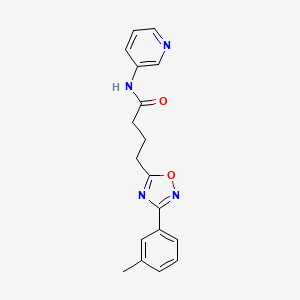


![N-(tert-butyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699766.png)


